molecular formula C7H10OS B13814765 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde

2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde

Cat. No.: B13814765
M. Wt: 142.22 g/mol
InChI Key: KFRXYQGSNRESLI-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring. Thiophenes are sulfur-containing five-membered rings that are widely distributed in natural products and bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde typically involves the reaction of aromatic aldehydes with malononitrile, 1,3-thiazolidinedione, and ethyl glycinate hydrochloride in ethanol in the presence of triethylamine. This one-pot four-component reaction yields dihydrothiophene derivatives in moderate to good yields .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are well-established and provide efficient routes to various thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde involves its interaction with molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, modulating biological pathways to exert their effects. For example, some thiophene-based drugs function as voltage-gated sodium channel blockers, affecting nerve signal transmission .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 2-position and aldehyde group at the 3-position make it a valuable intermediate for synthesizing more complex molecules .

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-ethyl-2,3-dihydrothiophene-3-carbaldehyde

InChI

InChI=1S/C7H10OS/c1-2-7-6(5-8)3-4-9-7/h3-7H,2H2,1H3

InChI Key

KFRXYQGSNRESLI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C=CS1)C=O

Origin of Product

United States

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